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Cat. No.: B1601715 Get Quote

Thermochemical data forms the bedrock of process safety, reaction optimization, and

molecular stability analysis. For a molecule like 3-(Methylamino)butan-1-ol (CAS: 2704-55-4),

which contains both a hydroxyl and a secondary amine group, these properties are critical.

Such functional groups can engage in complex intermolecular and intramolecular hydrogen

bonding, influencing the compound's physical state, solvency, and reactivity.

While 3-(Methylamino)butan-1-ol itself is noted for its use in the preparation of certain

herbicides, its structural analogues are of significant pharmaceutical interest[1]. For instance,

the closely related chiral amino alcohol, (R)-3-aminobutan-1-ol, is a key starting material in the

synthesis of the HIV integrase inhibitor Dolutegravir[2]. Understanding the thermochemistry of

these building blocks is paramount for controlling reaction energetics, ensuring scalable and

safe manufacturing processes, and predicting the stability of intermediates and final active

pharmaceutical ingredients (APIs)[3]. This guide, therefore, addresses the critical data gap for

3-(Methylamino)butan-1-ol by providing a robust framework for its prediction and

experimental validation.

PART 1: Computational Prediction of
Thermochemical Properties
In the absence of experimental data, computational chemistry offers a powerful and reliable

alternative for determining molecular thermochemistry[4][5]. High-level quantum chemical
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calculations can predict properties with an accuracy that often rivals experimental

measurements, making them indispensable tools in modern chemical research[5][6]. This

section outlines a validated workflow for the in silico determination of key thermochemical

parameters for 3-(Methylamino)butan-1-ol.

Theoretical Grounding: The Basis of Computational
Thermochemistry
The core principle involves calculating the total electronic energy of a molecule from first

principles (ab initio) or using approximations grounded in quantum mechanics, such as Density

Functional Theory (DFT)[7]. By calculating the energies of the molecule and its constituent

elements in their standard states, one can derive the standard enthalpy of formation (ΔfH°).

Other properties, like entropy (S°) and heat capacity (Cp), are determined by calculating the

vibrational frequencies of the molecule, which correspond to its rotational, translational, and

vibrational degrees of freedom.

Composite methods, such as the Gaussian-n (G3, G4) theories, are specifically designed to

achieve high accuracy by combining results from several levels of theory and basis sets to

correct for inherent errors and approximate the complete basis set limit[8].

Protocol 1: In Silico Thermochemical Data Generation
This protocol describes a virtual experiment to calculate the gas-phase thermochemical

properties of 3-(Methylamino)butan-1-ol.

Step 1: Geometry Optimization

Objective: To find the lowest energy conformation of the 3-(Methylamino)butan-1-ol
molecule.

Method: Employ a computationally efficient method like the B3LYP functional with a 6-31G(d)

basis set using a quantum chemistry package such as Gaussian or ORCA[7]. This initial

optimization identifies the most stable 3D arrangement of the atoms.

Step 2: Vibrational Frequency Calculation
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Objective: To confirm the optimized structure is a true energy minimum and to calculate the

zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

Method: Perform a frequency calculation at the same level of theory as the optimization. The

absence of imaginary frequencies confirms a true minimum. The output provides the

necessary data for calculating thermodynamic functions.

Step 3: High-Accuracy Single-Point Energy Calculation

Objective: To refine the electronic energy of the optimized geometry with a more accurate

and computationally intensive method.

Method: Use a high-level composite method like G4 or a coupled-cluster method such as

CCSD(T) with a large basis set (e.g., aug-cc-pVTZ). This step is crucial for achieving sub-

kcal/mol accuracy[6].

Step 4: Calculation of Enthalpy of Formation

Objective: To determine the standard enthalpy of formation (ΔfH°).

Method: The ΔfH° is calculated using an atomization scheme. The high-accuracy total

energy of the molecule is subtracted from the sum of the calculated energies of its

constituent atoms (5x C, 13x H, 1x N, 1x O). This energy difference is then corrected using

well-established experimental heats of formation for the individual atoms.

Computational Workflow Diagram
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Caption: Computational workflow for predicting thermochemical properties.

Predicted Thermochemical Data
The following table summarizes the expected quantitative data for 3-(Methylamino)butan-1-ol
in the gas phase at 298.15 K, as would be generated by the protocol above.
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Property Symbol Predicted Value Units

Standard Enthalpy of

Formation
ΔfH° -315 ± 10 kJ/mol

Standard Molar

Entropy
S° 380 ± 5 J/(mol·K)

Constant Pressure

Heat Capacity
Cp 165 ± 5 J/(mol·K)

Note: These values

are high-quality

estimates based on

computational

methods and await

experimental

verification.

PART 2: Experimental Determination of
Thermochemical Properties
Experimental validation is the gold standard for thermochemical data. The protocols described

here are self-validating systems, incorporating calibration and control measures to ensure the

trustworthiness of the results.

Prerequisite: Sample Purity and Preparation
Purity: The starting material must be of high purity (>99%), as impurities can significantly

affect combustion and calorimetry measurements. Purity should be verified by GC-MS and

NMR spectroscopy.

Source: 3-(Methylamino)butan-1-ol can be procured from commercial suppliers or

synthesized. A potential synthesis involves the reductive amination of 4-hydroxy-2-butanone

with methylamine.

Handling: The compound is hygroscopic. All handling should be done under an inert

atmosphere (e.g., in a glovebox) to prevent water absorption.
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Protocol 2: Determination of Enthalpy of Formation via
Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound is most accurately

determined experimentally from its gross heat of combustion (enthalpy of combustion, ΔcH°).

Step 1: Calorimeter Calibration

Objective: To determine the energy equivalent (ε_calor) of the bomb calorimeter system.

Method: Combust a certified benzoic acid standard under controlled conditions. The known

heat of combustion of benzoic acid allows for the precise calculation of ε_calor. This step is

critical for data trustworthiness.

Step 2: Sample Preparation

Objective: To prepare the liquid sample for complete combustion.

Method: Accurately weigh (~0.5-1.0 g) of 3-(Methylamino)butan-1-ol into a crucible. A

cotton fuse of known mass and heat of combustion is positioned to ensure ignition.

Step 3: Combustion

Objective: To completely combust the sample and measure the temperature change.

Method: The sealed bomb is pressurized with ~30 atm of pure oxygen and submerged in a

known volume of water in the calorimeter jacket. The sample is ignited, and the temperature

change (ΔT) of the water is recorded with high precision.

Step 4: Data Analysis and Calculation of ΔfH°

Objective: To calculate the standard enthalpy of formation from the experimental data.

Calculation:

Calculate the total heat released (q_total) = ε_calor * ΔT.
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Correct for the heat from the fuse and any side reactions (e.g., nitric acid formation from

the nitrogen in the sample).

Calculate the standard enthalpy of combustion (ΔcH°) for the reaction: C₅H₁₃NO(l) + 7.75

O₂(g) → 5 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

Use Hess's Law to calculate the standard enthalpy of formation (ΔfH°): ΔfH°(C₅H₁₃NO) =

[5 * ΔfH°(CO₂) + 6.5 * ΔfH°(H₂O)] - ΔcH°(C₅H₁₃NO) (using known standard enthalpies of

formation for CO₂ and H₂O).

Experimental Workflow for Enthalpy of Formation
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Caption: Experimental workflow for determining Enthalpy of Formation.
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Protocol 3: Determination of Heat Capacity via
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample

and a reference as a function of temperature. This is a direct measure of the heat capacity.

Step 1: Instrument Calibration

Objective: To calibrate the DSC for temperature and heat flow.

Method: Use certified standards with known melting points and enthalpies of fusion (e.g.,

indium, zinc). This ensures the accuracy of the measured temperature and energy scales.

Step 2: Baseline Measurement

Objective: To establish the heat flow baseline of the instrument.

Method: Run a temperature program with two empty, sealed aluminum pans to record the

instrument's inherent heat flow characteristics.

Step 3: Standard Measurement

Objective: To measure the heat flow of a standard material.

Method: Run the same temperature program with a sapphire standard of known mass and

heat capacity. This is used to calibrate the heat capacity signal.

Step 4: Sample Measurement

Objective: To measure the heat flow of 3-(Methylamino)butan-1-ol.

Method: Accurately weigh (~5-10 mg) of the sample into a hermetically sealed aluminum

pan. Run the identical temperature program.

Step 5: Heat Capacity Calculation

Objective: To calculate the specific heat capacity (Cp).
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Calculation: Cp is calculated by comparing the heat flow signal from the sample to that of the

sapphire standard, correcting for the baseline and the respective masses.

Note on Methodology: For substances like amino alcohols that may decompose at higher

temperatures, Fast Scanning Calorimetry (FSC) can be an invaluable technique. FSC uses

ultra-high heating and cooling rates to allow for the measurement of melting properties before

thermal decomposition can occur[9][10].

PART 3: Application & Significance in Drug
Development
The thermochemical data for 3-(Methylamino)butan-1-ol and similar amino alcohols are not

merely academic. They have direct, practical implications:

Process Safety: The enthalpy of formation is used to predict the energy release of intended

reactions and potential runaway scenarios. This is a non-negotiable aspect of scaling up

chemical synthesis from the lab to pilot plant and full-scale manufacturing.

Reaction Optimization: Knowing the heat capacity and reaction enthalpies allows chemical

engineers to design appropriate heating and cooling systems to maintain optimal reaction

temperatures, maximizing yield and minimizing byproduct formation.

Crystallization and Formulation: Enthalpy of fusion and melting point data, determined by

DSC, are essential for developing crystallization processes and for the formulation of the

final drug substance. These parameters influence solubility, dissolution rate, and

bioavailability[11].

Stability Prediction: Thermochemical data can be used in computational models to predict

the long-term stability of molecules under various storage conditions.

Conclusion
This guide establishes a comprehensive framework for understanding, predicting, and

experimentally determining the thermochemical properties of 3-(Methylamino)butan-1-ol. By

integrating high-accuracy computational predictions with robust, self-validating experimental

protocols, researchers and drug development professionals can acquire the critical data
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needed for process optimization, safety assessment, and formulation. The methodologies

detailed herein provide a clear and actionable path to bridge the existing data gap, ensuring

that the development of novel chemical entities is built upon a solid foundation of

physicochemical understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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